N-(4-anilinophenyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-anilinophenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene-based sulfonamides are known for their significant biological activities, including antibacterial, antiviral, anticancer, and carbonic anhydrase inhibition properties . The compound’s structure consists of a thiophene ring, an aniline group, and a sulfonamide moiety, which contribute to its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonyl chloride with 4-anilinophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of thiophene-based sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-anilinophenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Electrophiles such as bromine or chlorosulfonic acid can be used under acidic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(4-anilinophenyl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, inhibiting its activity. This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer .
Comparison with Similar Compounds
Similar Compounds
N-(4-anilinophenyl)benzenesulfonamide: Similar structure but lacks the thiophene ring.
N-(4-anilinophenyl)thiazole-2-sulfonamide: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
N-(4-anilinophenyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its biological activity. The combination of the thiophene ring and the sulfonamide moiety makes it a potent inhibitor of carbonic anhydrase enzymes, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H14N2O2S2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(4-anilinophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S2/c19-22(20,16-7-4-12-21-16)18-15-10-8-14(9-11-15)17-13-5-2-1-3-6-13/h1-12,17-18H |
InChI Key |
GYRRQXOVMNVMCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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